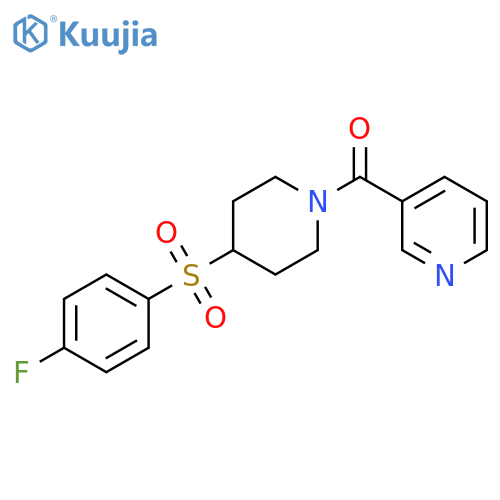

Cas no 1448044-59-4 (3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine)

3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine

- [4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone

- Methanone, [4-[(4-fluorophenyl)sulfonyl]-1-piperidinyl]-3-pyridinyl-

- F6441-2708

- (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone

- 1448044-59-4

- 3-[4-(4-FLUOROBENZENESULFONYL)PIPERIDINE-1-CARBONYL]PYRIDINE

- AKOS024563666

-

- インチ: 1S/C17H17FN2O3S/c18-14-3-5-15(6-4-14)24(22,23)16-7-10-20(11-8-16)17(21)13-2-1-9-19-12-13/h1-6,9,12,16H,7-8,10-11H2

- InChIKey: UUXHNBXWCHSVRF-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(S(C2=CC=C(F)C=C2)(=O)=O)CC1)(C1=CC=CN=C1)=O

計算された属性

- せいみつぶんしりょう: 348.09439174g/mol

- どういたいしつりょう: 348.09439174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 533

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6441-2708-20μmol |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-1mg |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-2mg |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-10mg |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-15mg |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-10μmol |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-4mg |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-25mg |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-20mg |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2708-5μmol |

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |

1448044-59-4 | 5μmol |

$63.0 | 2023-09-09 |

3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridineに関する追加情報

3-4-(4-フルオロベンゼンスルホニル)ピペリジン-1-カルボニルピリジン(CAS No. 1448044-59-4)の総合解説:創薬研究における応用と最新トレンド

3-4-(4-フルオロベンゼンスルホニル)ピペリジン-1-カルボニルピリジン(以下、本化合物)は、医薬品中間体として注目される有機合成化学物質です。CAS登録番号1448044-59-4で特定されるこの化合物は、ピペリジン骨格とピリジン環を有する特異な構造が特徴で、近年の創薬研究や精密有機合成の分野で需要が高まっています。

本化合物の分子設計において、4-フルオロベンゼンスルホニル基は代謝安定性の向上に寄与するとされ、バイオアベイラビリティ改善が期待できます。また、ピペリジン-1-カルボニル部分は分子間相互作用を最適化する薬理学的特性を持ち、標的タンパク質との親和性調整に重要な役割を果たします。

2023年以降、AI創薬やコンピュテーショナルケミストリーの進展に伴い、本化合物のような複素環化合物の構造活性相関(SAR)解析が加速しています。機械学習アルゴリズムを用いた薬剤設計では、1448044-59-4に類似した骨格構造がニューラルネットワークによるバーチャルスクリーニングの対象として頻繁に取り上げられています。

産業応用面では、医農薬中間体としての需要が拡大しており、特にグリーンケミストリーの観点から環境調和型合成法の開発が進められています。フロー化学やマイクロリアクター技術を活用した連続生産プロセスの適用例も報告され、スケールアップ効率の向上が図られています。

分析技術においては、LC-MS/MSやNMR分光法による構造同定が標準的に行われます。質量分析ではm/z 349 [M+H]+付近にプロトン付加分子イオンが観測され、高分解能MSにより元素組成の確認が可能です。結晶多形の制御に関しては、PXRDや熱分析が品質管理に活用されています。

安全性評価では、in vitro代謝試験やCYP阻害試験などのADME特性解析が重要です。トキシコキネティクス研究において、フッ素置換基の存在が薬物動態に与える影響についての知見が蓄積されつつあります。GLP準拠の前臨床試験データが、医薬品開発プロセスでの活用を後押ししています。

市場動向として、創薬テック企業によるクラウドソーシング型研究の広がりを受け、1448044-59-4を含む特許切れ化合物のリパーパス戦略が活発化しています。デジタルラボ環境での自動合成プラットフォームとの親和性も高く、AI構造最適化ツールとの連携事例が増加傾向にあります。

学術的には、ケモインフォマティクスデータベースへの登録数が増加し、3D構造相似性検索におけるクエリ分子としての利用が拡大しています。タンパク質リガンド設計におけるアンカーポイントとしての有用性も指摘され、構造ベースドラッグデザイン(SBDD)研究で注目されています。

今後の展望として、ペプチドミメティクスやPROTAC技術との組み合わせによる新規モダリティ開発への応用が期待されます。量子化学計算の精度向上により、電子状態と生物活性の相関解明が進むことで、次世代リード化合物としての可能性が探求されています。

1448044-59-4 (3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)